molecular formula C9H19ClN2O2 B2960373 tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate CAS No. 1932396-57-0

tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate

Cat. No.: B2960373
CAS No.: 1932396-57-0
M. Wt: 222.71
InChI Key: QEGLJGQQFDDFJO-LEUCUCNGSA-N
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Description

tert-Butyl N-[cis-2-methylazetidin-3-yl]carbamate is a chemical compound with the molecular formula C9H19ClN2O2. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is often used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate typically involves the reaction of cis-2-methylazetidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[cis-2-methylazetidin-3-yl]carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the preparation of heterocyclic compounds and as a protecting group for amines .

Biology

In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. It serves as a model compound in the development of enzyme inhibitors .

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. It is used in the synthesis of various bioactive molecules, including antiviral and anticancer agents .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new polymers and coatings .

Mechanism of Action

The mechanism of action of tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of their biological functions. The pathways involved may include enzyme inhibition, receptor modulation, or signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[cis-2-methylazetidin-3-yl]carbamate is unique due to its combination of the azetidine ring and the tert-butyl carbamate group. This structure imparts specific chemical properties, such as increased stability and reactivity, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

tert-butyl N-[(2R,3R)-2-methylazetidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-6-7(5-10-6)11-8(12)13-9(2,3)4/h6-7,10H,5H2,1-4H3,(H,11,12)/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXXPLHYWFLINDJ-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CN1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](CN1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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